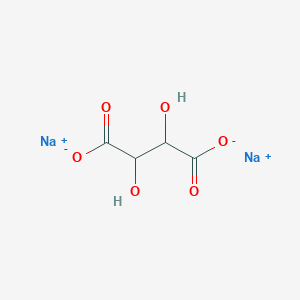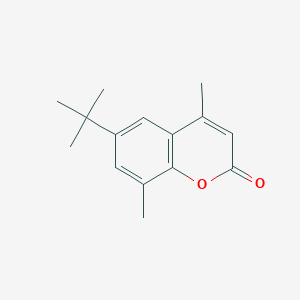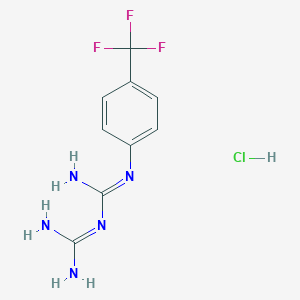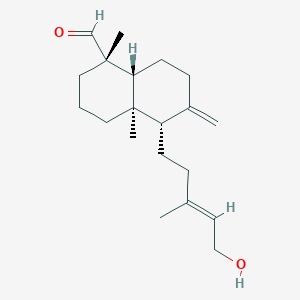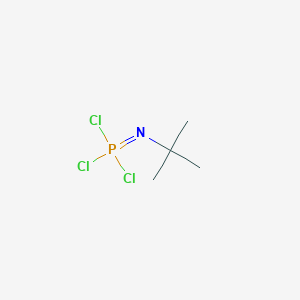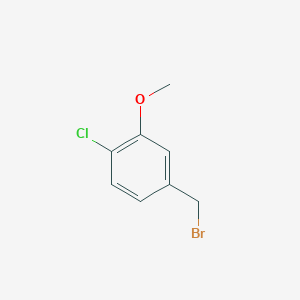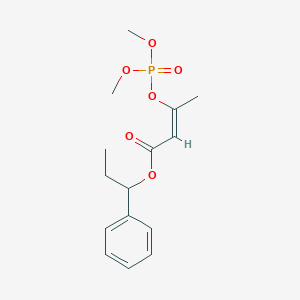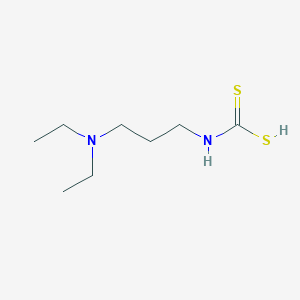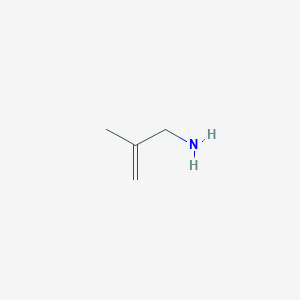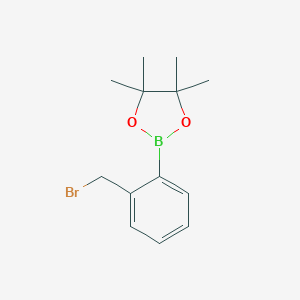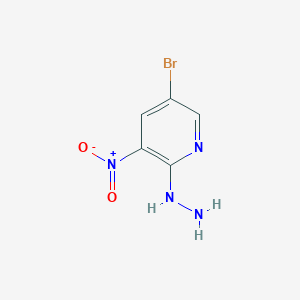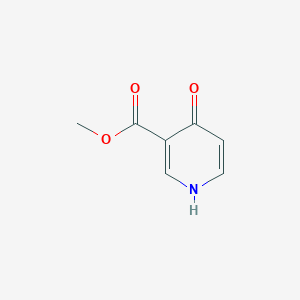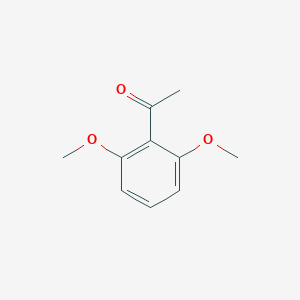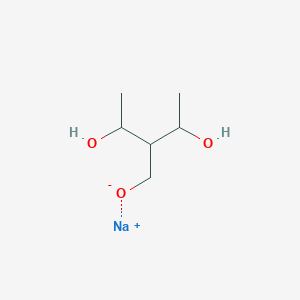
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt (HMPD) is a chemical compound that has been widely used in various scientific research studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 202.17 g/mol. HMPD is also known as Trisodium Hydroxymethyl Aminomethane or Tris Base.
Mecanismo De Acción
HMPD acts as a buffering agent by accepting or donating hydrogen ions (H+) to maintain a constant pH of a solution. It has a pKa of 8.1, which means that it can buffer solutions in the pH range of 7.0-9.2. HMPD can also bind to metal ions and form complexes, which can affect the stability and activity of enzymes and proteins.
Efectos Bioquímicos Y Fisiológicos
HMPD has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with enzyme activity or protein stability. HMPD is also not metabolized by the body and is excreted unchanged in urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMPD as a buffer solution is its ability to maintain a constant pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, HMPD has some limitations. It is not suitable for buffers with a pH below 7.0 or above 9.2. It can also interfere with some enzymatic assays and may affect the solubility of some proteins.
Direcciones Futuras
There are several future directions for the use of HMPD in scientific research. One area of interest is the development of new buffer systems that can maintain a constant pH over a wider range of temperatures and pH values. Another area of interest is the use of HMPD as a stabilizer for proteins and enzymes in biotechnology applications. HMPD may also have potential therapeutic applications due to its ability to bind to metal ions and form complexes that can affect biological processes. Further research is needed to explore these potential applications of HMPD.
Conclusion:
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt is a widely used buffer solution in scientific research studies. It is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. HMPD acts as a buffering agent by accepting or donating hydrogen ions to maintain a constant pH of a solution. It has minimal effects on biochemical and physiological processes and is relatively inexpensive and easy to prepare. However, it has some limitations and further research is needed to explore its potential applications in biotechnology and therapeutics.
Métodos De Síntesis
HMPD is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. The overall reaction can be represented as follows:
H2CO + NH2CH2CH2OH + 3NaOH → Na3C4H7O6 + 3H2O
The resulting product is HMPD, which is a trisodium salt of hydroxymethylaminomethane.
Aplicaciones Científicas De Investigación
HMPD has been widely used in scientific research studies as a buffer solution. It is commonly used in biochemistry, molecular biology, and other biological sciences. HMPD is used to maintain the pH of a solution at a constant level, which is essential for many biochemical reactions. It is also used as a stabilizer for enzymes and proteins, and as a component of electrophoresis buffers.
Propiedades
Número CAS |
16993-67-2 |
|---|---|
Nombre del producto |
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt |
Fórmula molecular |
C6H13NaO3 |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-2-(1-hydroxyethyl)butan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-4(8)6(3-7)5(2)9;/h4-6,8-9H,3H2,1-2H3;/q-1;+1 |
Clave InChI |
QJXWLMLYIHLEEP-UHFFFAOYSA-N |
SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
SMILES canónico |
CC(C(C[O-])C(C)O)O.[Na+] |
Otros números CAS |
16993-67-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



